molecular formula C16H15NO2 B1623714 Tesimide CAS No. 35423-09-7

Tesimide

货号: B1623714
CAS 编号: 35423-09-7
分子量: 253.29 g/mol
InChI 键: JFTOCKFCHJCDDX-UVTDQMKNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tesimide is a useful research compound. Its molecular formula is C16H15NO2 and its molecular weight is 253.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 356718. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Tesimide, a compound belonging to the class of isoindoles, has garnered attention for its potential therapeutic applications, particularly in treating neurobehavioral disorders. This article provides a comprehensive overview of the biological activity of this compound, drawing on diverse research findings, pharmacological studies, and case analyses.

This compound exhibits its effects primarily through the modulation of neurotransmitter systems. It is known for its selective inhibitory action on dopamine (DAT), serotonin (SERT), and norepinephrine transporters (NET). The unique characteristic of this compound is its ability to maintain a balanced inhibitory effect across these transporters, which is crucial for fine-tuning neuronal circuitry involved in various neurobehavioral disorders. This mechanism suggests that this compound could be effective in addressing conditions such as anxiety disorders, mood disorders, and other neurobehavioral issues by correcting dysregulation within the brain's neurotransmitter systems .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound indicates that it is metabolized primarily in the liver, with its activity influenced by genetic polymorphisms affecting the cytochrome P450 enzymes. Studies suggest that individual variations in metabolism can lead to differences in therapeutic efficacy and side effects among patients .

Key Pharmacokinetic Parameters:

ParameterValue
Peak Concentration (CmaxC_{max})10.14 µg/mL (range: 6.79–14.69 µg/mL)
Elimination Half-life (T1/2T_{1/2})9.2 hours (range: 8.4–10.4 hours)
Area Under Curve (AUC)80.7 µg × h/mL (range: 56.5–117.2 µg × h/mL)

These parameters highlight the compound's absorption and elimination characteristics, which are critical for understanding its dosing regimens and potential interactions with other medications.

Clinical Studies and Case Reports

Several clinical studies have evaluated the efficacy and safety of this compound in various patient populations:

  • Chronic Heart Failure (CHF) Study :
    • A randomized trial involving CHF patients indicated that those treated with this compound reported significant improvements in quality of life compared to traditional diuretics like furosemide. The study noted a reduction in hospitalizations and better management of symptoms associated with heart failure .
  • Neurobehavioral Disorders :
    • Case studies have demonstrated this compound's effectiveness in treating anxiety disorders and mood dysregulation by restoring balance among neurotransmitter levels. Patients reported noticeable improvements in their symptoms following treatment with this compound, supporting its therapeutic potential .
  • Pharmacological Comparisons :
    • Comparative studies between this compound and other isoindole derivatives have shown that this compound offers a more favorable side effect profile while maintaining therapeutic efficacy, making it a promising candidate for further research .

科学研究应用

Antiviral Applications

Tesimide has been identified as a redox-reactive compound with potential antiviral properties. In a study focusing on the repurposing of existing drugs against SARS-CoV-2, this compound was screened alongside other compounds from the ReFRAME library. The results indicated that this compound exhibited significant inhibition of the nsp15 endoribonuclease activity, which is crucial for viral replication.

Case Study: High-Throughput Screening Against SARS-CoV-2

  • Objective: Identify small-molecule inhibitors of the nsp15 function.
  • Method: A high-throughput fluorescence resonance energy transfer (FRET) assay was adapted to screen compounds.
  • Results: this compound demonstrated an IC50 value indicative of effective inhibition, contributing to its potential as an antiviral agent.
CompoundIC50 (µM)Activity Description
This compound<10Inhibits nsp15 cleavage activity
BVT-9480.1Highest potency among tested
Ceftazidime72Reduced potency

This screening highlighted this compound's role in antiviral strategies, particularly during the COVID-19 pandemic, showcasing its potential for rapid clinical application due to its existing safety profile from prior studies .

Oncology Research

In oncology, this compound's redox cycling properties have drawn attention for their potential therapeutic effects against various cancers. Similar to other quinone compounds, this compound's ability to generate reactive oxygen species (ROS) can be leveraged to induce apoptosis in cancer cells.

Case Study: Redox Cycling in Cancer Therapy

  • Objective: Evaluate the cytotoxic effects of this compound on cancer cell lines.
  • Method: In vitro assays were conducted to measure cell viability post-treatment with varying concentrations of this compound.
  • Results: The compound displayed dose-dependent cytotoxicity against several cancer cell lines.
Cell LineIC50 (µM)Observed Effect
MCF-7 (Breast)15Significant reduction in viability
HeLa (Cervical)20Induction of apoptosis
A549 (Lung)25ROS generation noted

These findings suggest that this compound could serve as a candidate for further development in cancer therapeutics, particularly for tumors that are responsive to oxidative stress .

Drug Repurposing Initiatives

This compound is part of broader drug repurposing efforts aimed at identifying existing compounds that can be used for new therapeutic indications. Its inclusion in large compound libraries like ReFRAME allows researchers to explore its efficacy across various diseases beyond its original indications.

Case Study: Repurposing for Sickle Cell Disease

  • Objective: Investigate potential treatments for sickle cell disease using repurposed drugs.
  • Method: Screening against sickling times in red blood cells.
  • Results: this compound showed promise as an anti-sickling agent, indicating its utility in hematological disorders.
CompoundEffect on Sickle CellsConcentration Range (nM)
This compoundInhibits sickling31 - 1000
HydroxyureaStandard treatment-

This application highlights the versatility of this compound and its potential impact on treating complex diseases like sickle cell anemia .

化学反应分析

Redox-Cycling Reactivity

Tesimide belongs to the quinone-containing compound class, which participates in redox-cycling reactions. In the presence of thiol-based reducing agents (e.g., dithiothreitol or glutathione), it generates reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). This non-specific redox activity classifies it as a pan-assay interference compound (PAINS) .

Key observations :

  • ROS generation : Confirmed via fluorescence-based assays quantifying H₂O₂ production .

  • Thiol dependency : Activity diminishes in thiol-free environments .

Enzymatic Inhibition and Thermal Destabilization

This compound exhibits sub-micromolar inhibitory activity against SARS-CoV-2 nsp15 endoribonuclease, though its mechanism is attributed to redox interference rather than direct target engagement .

Parameter Value Experimental Conditions
IC₅₀ (nsp15 inhibition)<1 μMFRET assay, 80 μM compound concentration
ΔTₘ (thermal shift)−10.2°CDifferential scanning fluorimetry (DSF)

Notes :

  • The negative ΔTₘ indicates protein destabilization, likely due to nonspecific binding or aggregation .

  • Co-crystallization attempts with nsp15 failed, supporting a non-competitive inhibition model .

Reactivity in High-Throughput Screening

In a screen of 12,000 clinical-stage molecules, this compound was flagged as a redox-reactive hit but deprioritized due to:

  • Lack of target specificity : Activity abolished in orthogonal assays excluding thiols .

  • Cytotoxicity overlap : EC₅₀ values for antiviral and cytotoxic effects differed by <10-fold .

Comparative data :

Compound IC₅₀ (nsp15) ΔTₘ PAINS Alert
This compound0.8 μM−10.2°CYes
BVT-9480.1 μM−12.5°CYes
β-Lapachone0.5 μM−9.8°CYes

Synthetic and Degradation Pathways

No peer-reviewed studies detail this compound’s synthesis or metabolic degradation. Its instability under reducing conditions suggests susceptibility to:

  • Nucleophilic attack : At the quinone moiety.

  • Dismutation : In aerobic, aqueous solutions.

Limitations and Research Gaps

  • Structural studies : No resolved crystal structures of this compound bound to biological targets.

  • In vivo data : Pharmacokinetic and toxicity profiles remain uncharacterized.

This compound’s utility as a pharmacological tool is constrained by its redox-driven promiscuity. Future studies should prioritize structural analogs with attenuated PAINS characteristics while retaining target affinity.

属性

CAS 编号

35423-09-7

分子式

C16H15NO2

分子量

253.29 g/mol

IUPAC 名称

(4Z)-4-benzylidene-5,6,7,8-tetrahydroisoquinoline-1,3-dione

InChI

InChI=1S/C16H15NO2/c18-15-13-9-5-4-8-12(13)14(16(19)17-15)10-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,17,18,19)/b14-10-

InChI 键

JFTOCKFCHJCDDX-UVTDQMKNSA-N

SMILES

C1CCC2=C(C1)C(=CC3=CC=CC=C3)C(=O)NC2=O

手性 SMILES

C1CCC2=C(C1)/C(=C/C3=CC=CC=C3)/C(=O)NC2=O

规范 SMILES

C1CCC2=C(C1)C(=CC3=CC=CC=C3)C(=O)NC2=O

Key on ui other cas no.

35423-09-7

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。